3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride
Description
3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride is a fluorinated oxolane derivative characterized by a 2,2-difluorocyclopropylmethyl substituent at the 3-position of the oxolane (tetrahydrofuran) ring.
Properties
Molecular Formula |
C8H14ClF2NO |
|---|---|
Molecular Weight |
213.65 g/mol |
IUPAC Name |
3-[(2,2-difluorocyclopropyl)methyl]oxolan-3-amine;hydrochloride |
InChI |
InChI=1S/C8H13F2NO.ClH/c9-8(10)4-6(8)3-7(11)1-2-12-5-7;/h6H,1-5,11H2;1H |
InChI Key |
FUWTYJVAKCREPX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(CC2CC2(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride involves several steps. One common method includes the reaction of a difluorocyclopropylmethyl halide with an oxolan-3-amine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through crystallization or chromatography to obtain the hydrochloride salt .
Chemical Reactions Analysis
3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted products
Scientific Research Applications
3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride is utilized in various scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride involves its interaction with specific molecular targets. The difluorocyclopropyl group is known to enhance binding affinity to certain enzymes and receptors, thereby modulating their activity. The oxolan-3-amine moiety can interact with various biological pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of the target compound with three analogs:
*Molecular formulas and weights are inferred from substituent analysis where direct data is unavailable.
Key Observations:
- Substituent Effects : The target’s difluorocyclopropyl group provides a balance between lipophilicity (due to fluorine) and conformational rigidity (cyclopropane), distinguishing it from the aromatic chlorophenyl () and trifluoromethylphenyl () analogs.
- Fluorine vs.
- Trifluoromethyl Comparison : The trifluoromethyl group in ’s compound offers greater lipophilicity but may compromise aqueous solubility, whereas the target’s cyclopropane-linked fluorine maintains moderate hydrophilicity .
Q & A
Q. What are the key structural features of 3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride, and how do they influence reactivity?
The compound contains an oxolane (tetrahydrofuran) ring substituted with a difluorocyclopropylmethyl group and an amine functionality. The oxolane ring provides conformational rigidity, while the difluorocyclopropyl group enhances metabolic stability and introduces steric and electronic effects that modulate reactivity (e.g., resistance to enzymatic degradation) . The amine group enables protonation under physiological conditions, improving solubility and facilitating interactions with biological targets like enzymes or receptors .
Q. What synthetic routes are documented for this compound, and what are their limitations?
Synthesis typically involves multi-step approaches:
Oxolane ring formation via cyclization of diols or epoxide opening.
Difluorocyclopropane introduction using fluorinated reagents like diethylaminosulfur trifluoride (DAST).
Amine functionalization via reductive amination or nucleophilic substitution .
Challenges include low yields in fluorination steps (<50% in some protocols) and purification difficulties due to polar intermediates .
Q. What analytical techniques are critical for characterizing this compound?
- NMR : ¹⁹F NMR is essential to confirm the difluorocyclopropyl group’s presence and stereochemistry.
- HPLC-MS : Validates purity (>95% as per industrial standards) and detects byproducts like dehalogenated derivatives .
- X-ray crystallography : Resolves conformational details of the cyclopropane-oxolane linkage, though limited data exists for this specific compound .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
The ICReDD framework () integrates quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict optimal reaction parameters (solvent, catalyst, temperature). For example:
Q. How do structural modifications (e.g., replacing difluorocyclopropyl with trifluoromethyl) alter bioactivity?
Comparative studies with analogs (e.g., 3-(trifluoromethyl)oxolan-3-amine derivatives) reveal:
- Binding affinity : Difluorocyclopropyl groups exhibit stronger van der Waals interactions with hydrophobic enzyme pockets (e.g., CYP450 isoforms) than bulkier trifluoromethyl groups .
- Metabolic stability : Difluorocyclopropyl derivatives show 2–3× longer half-lives in hepatic microsome assays due to reduced oxidative metabolism .
Q. What strategies resolve contradictions in biological activity data across studies?
Case study: Discrepancies in IC₅₀ values for kinase inhibition (e.g., 10 nM vs. 1 µM in separate studies) may arise from:
- Assay conditions : Buffer pH affects amine protonation, altering binding kinetics. Standardizing assays at pH 7.4 with 1 mM Mg²⁺ resolves variability .
- Enantiomeric purity : Chiral centers in the cyclopropane ring (if present) can lead to conflicting data. Use chiral HPLC to confirm >99% enantiomeric excess .
Methodological Frameworks
Q. How to design experiments for process scale-up while minimizing impurities?
Q. What safety protocols are critical for handling reactive intermediates during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
